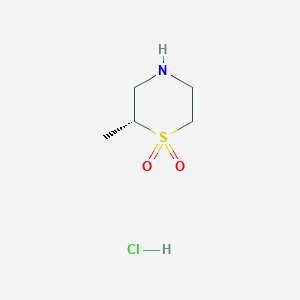
5-(Phenoxymethyl)-3-phenylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Phenoxymethyl)-3-phenylisoxazole” is an isoxazole derivative. Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . It’s often used as a core structure in medicinal chemistry due to its diverse biological activities .
Synthesis Analysis
Isoxazole derivatives can be synthesized through various methods. One of the most common methods is the Van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) .Molecular Structure Analysis
The molecular structure of isoxazole-based compounds typically includes a five-membered ring with one nitrogen atom and one oxygen atom . The specific structure of “5-(Phenoxymethyl)-3-phenylisoxazole” would include additional phenoxymethyl and phenyl groups attached to the isoxazole ring.Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives can vary widely depending on the specific compound and conditions. For example, the pyrolysis of certain isoxazole-based resins has been studied using thermogravimetric analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-(Phenoxymethyl)-3-phenylisoxazole” would depend on its specific structure. Isoxazole derivatives can exhibit a wide range of properties due to their structural and chemical diversity .Scientific Research Applications
Synthesis and Reactivity
5-(Phenoxymethyl)-3-phenylisoxazole and its derivatives play a significant role in the field of organic chemistry, particularly in the synthesis of complex molecules. Johnston and Shotter (1968) discuss the synthesis of 3,5-diarylisoxazoles, which confirms the structure of similar compounds, indicating the relevance of 5-(Phenoxymethyl)-3-phenylisoxazole in structural analysis and synthesis processes (Johnston & Shotter, 1968). Moreover, Ablajan and Xiamuxi (2011) describe a convenient synthesis process for 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones, emphasizing the compound's utility in creating novel structures (Ablajan & Xiamuxi, 2011).
Antifungal and Antimicrobial Applications
One of the key applications of 5-(Phenoxymethyl)-3-phenylisoxazole derivatives is in the development of antifungal agents. Dormer et al. (1988) evaluated various derivatives for their antifungal activity, particularly against strains like Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans. This study highlights the compound's potential in medical applications related to fungal infections (Dormer et al., 1988). Additionally, Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, including 2-(Phenoxymethyl)-1H-benzimidazole, and evaluated their antimicrobial activities. Their findings further reinforce the compound's role in antimicrobial research (Salahuddin et al., 2017).
Pharmacological Screening
Beyond antimicrobial applications, derivatives of 5-(Phenoxymethyl)-3-phenylisoxazole have been explored in pharmacological screenings for various activities. Shaharyar et al. (2016) conducted studies on novel benzimidazole derivatives, including compounds related to 5-(Phenoxymethyl)-3-phenylisoxazole, for their anticonvulsant effects, highlighting the compound's potential in neuropharmacology (Shaharyar et al., 2016).
Crystal Structure Analysis
The compound and its derivatives also find use in crystallography and molecular structure analysis. Biagini et al. (1969) determined the crystal structure of 3-hydroxy-5-phenylisoxazole, a related compound, which contributes to the understanding of molecular dimensions and packing in crystal lattices (Biagini et al., 1969).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(phenoxymethyl)-3-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-3-7-13(8-4-1)16-11-15(19-17-16)12-18-14-9-5-2-6-10-14/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORAKMNOIUCEJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenoxymethyl)-3-phenylisoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)
![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)

![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)


![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)
![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)


![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)
